REACTION_CXSMILES
|
O[C:2]1[C:11]2[C:6](=[CH:7][C:8]([C:12]3[CH:13]=[C:14]([CH:18]=[CH:19][C:20]=3[CH3:21])[C:15]([OH:17])=O)=[CH:9][CH:10]=2)[CH:5]=[N:4][N:3]=1.P(Cl)(Cl)([Cl:24])=O.[CH:27]1([NH2:30])[CH2:29][CH2:28]1>C([O-])(O)=O.[Na+].O>[Cl:24][C:2]1[C:11]2[C:6](=[CH:7][C:8]([C:12]3[CH:13]=[C:14]([CH:18]=[CH:19][C:20]=3[CH3:21])[C:15]([NH:30][CH:27]3[CH2:29][CH2:28]3)=[O:17])=[CH:9][CH:10]=2)[CH:5]=[N:4][N:3]=1 |f:3.4|
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Name
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|
Quantity
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1.08 g
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Type
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reactant
|
Smiles
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OC1=NN=CC2=CC(=CC=C12)C=1C=C(C(=O)O)C=CC1C
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Name
|
|
Quantity
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25 mL
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Type
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reactant
|
Smiles
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P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
1.36 mL
|
Type
|
reactant
|
Smiles
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C1(CC1)N
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Control Type
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UNSPECIFIED
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Setpoint
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105 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling to RT
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Type
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CUSTOM
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Details
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the solvents were removed in vacuo
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Type
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DISSOLUTION
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Details
|
The residue was re-dissolved in CH2Cl2
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Type
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EXTRACTION
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Details
|
extracted with CH2Cl2 (4×)
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined organics were dried over Na2SO4
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Type
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FILTRATION
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Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified
|
Name
|
|
Type
|
|
Smiles
|
ClC1=NN=CC2=CC(=CC=C12)C=1C=C(C(=O)NC2CC2)C=CC1C
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |